molecular formula C14H10FNO B580753 2-(4-Fluoro-3-methoxyphenyl)benzonitrile CAS No. 1352318-04-7

2-(4-Fluoro-3-methoxyphenyl)benzonitrile

Cat. No.: B580753
CAS No.: 1352318-04-7
M. Wt: 227.238
InChI Key: WQFXAEHIDMMENG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10FNO It is a derivative of benzonitrile, featuring a fluoro and methoxy substituent on the phenyl ring

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential lead compound in drug discovery for its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Safety and Hazards

The safety data sheet for “2-(4-Fluoro-3-methoxyphenyl)benzonitrile” indicates that it is stable under normal conditions . Incompatible products include excess heat and strong oxidizing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen fluoride . Personal protective equipment should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.

Major Products

    Oxidation: 4-Fluoro-3-methoxybenzaldehyde or 4-Fluoro-3-methoxybenzoic acid.

    Reduction: 2-(4-Fluoro-3-methoxyphenyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(3-methoxyphenyl)benzonitrile
  • 3-Fluoro-4-methylbenzonitrile
  • 4-Fluoro-3-methoxybenzonitrile

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)benzonitrile is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct reactivity patterns in various chemical reactions.

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-14-8-10(6-7-13(14)15)12-5-3-2-4-11(12)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFXAEHIDMMENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718383
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-04-7
Record name [1,1′-Biphenyl]-2-carbonitrile, 4′-fluoro-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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